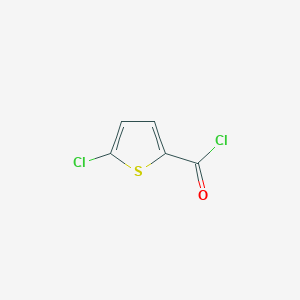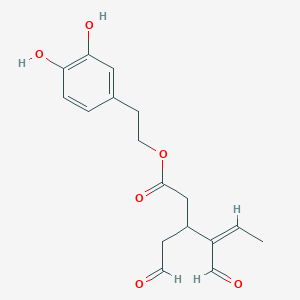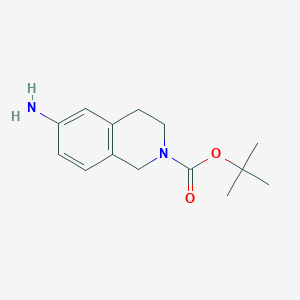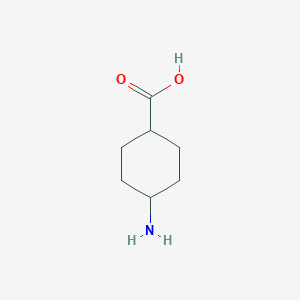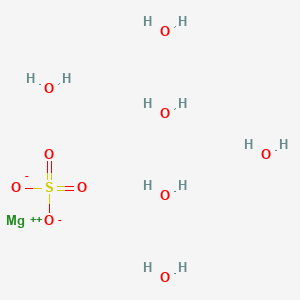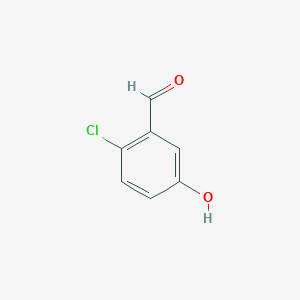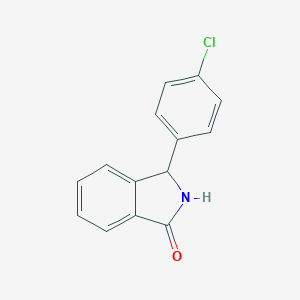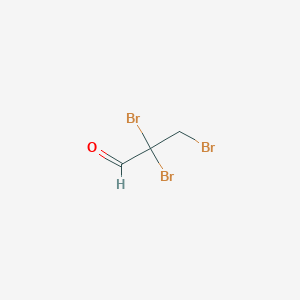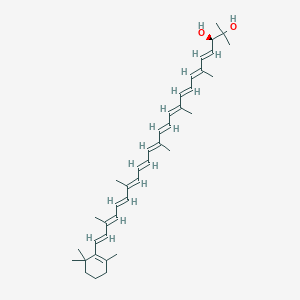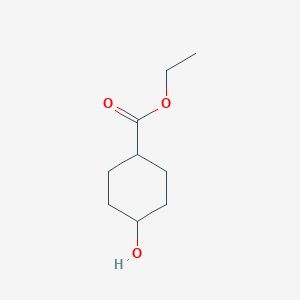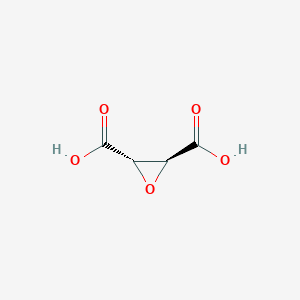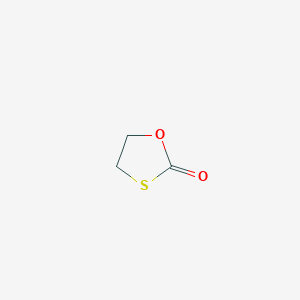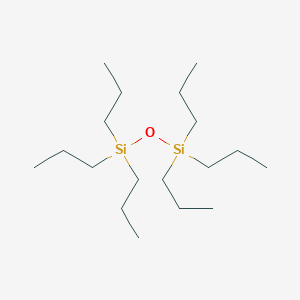
Hexapropyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexapropyldisiloxane is a chemical compound that belongs to the family of siloxanes. It is a clear, colorless liquid that is used in various scientific research applications due to its unique properties. Hexapropyldisiloxane is synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
Hexapropyldisiloxane acts as a solvent for various organic compounds, including proteins, peptides, and nucleic acids. It interacts with the hydrophobic regions of these compounds, leading to their solubilization. Hexapropyldisiloxane also acts as a surfactant, emulsifier, and dispersant by reducing the surface tension of liquids and increasing their stability. In addition, hexapropyldisiloxane acts as a lubricant, anti-foaming agent, and anti-static agent by reducing friction and static electricity.
Biochemische Und Physiologische Effekte
Hexapropyldisiloxane has been shown to have low toxicity and is considered safe for use in various scientific research applications. However, prolonged exposure to hexapropyldisiloxane can lead to skin irritation and respiratory problems. In addition, hexapropyldisiloxane can cause eye irritation and gastrointestinal problems if ingested.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using hexapropyldisiloxane in lab experiments include its solubilizing and emulsifying properties, which make it useful for the study of proteins, peptides, and nucleic acids. Hexapropyldisiloxane is also a good lubricant and anti-static agent, which makes it useful for the study of materials that require low friction and low static electricity. However, the limitations of using hexapropyldisiloxane in lab experiments include its potential toxicity and the need for careful handling to avoid skin and eye irritation.
Zukünftige Richtungen
For the use of hexapropyldisiloxane in scientific research include its application in drug delivery systems, biomaterials, and nanotechnology.
Synthesemethoden
Hexapropyldisiloxane can be synthesized using various methods, including the reaction of propylene oxide with hexachlorodisiloxane, the reaction of propylene oxide with hexamethyldisiloxane, and the reaction of propylene oxide with hexaethyldisiloxane. The most common method of synthesis involves the reaction of hexachlorodisiloxane with propylene oxide in the presence of a base catalyst. The reaction produces hexapropyldisiloxane, hydrochloric acid, and water.
Wissenschaftliche Forschungsanwendungen
Hexapropyldisiloxane is widely used in scientific research applications due to its unique properties. It is used as a solvent for various organic compounds, including proteins, peptides, and nucleic acids. Hexapropyldisiloxane is also used as a surfactant, emulsifier, and dispersant in various industries, including cosmetics, pharmaceuticals, and paints. In addition, hexapropyldisiloxane is used as a lubricant, anti-foaming agent, and anti-static agent.
Eigenschaften
CAS-Nummer |
17841-51-9 |
|---|---|
Produktname |
Hexapropyldisiloxane |
Molekularformel |
C18H42OSi2 |
Molekulargewicht |
330.7 g/mol |
IUPAC-Name |
tripropyl(tripropylsilyloxy)silane |
InChI |
InChI=1S/C18H42OSi2/c1-7-13-20(14-8-2,15-9-3)19-21(16-10-4,17-11-5)18-12-6/h7-18H2,1-6H3 |
InChI-Schlüssel |
KHQZLUVCZCAMFU-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)O[Si](CCC)(CCC)CCC |
Kanonische SMILES |
CCC[Si](CCC)(CCC)O[Si](CCC)(CCC)CCC |
Andere CAS-Nummern |
17841-51-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




